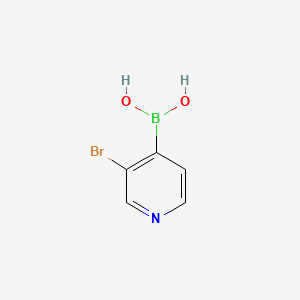

3-Bromopyridin-4-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJJYDKVEPQIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629618 | |

| Record name | (3-Bromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-99-5 | |

| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

3-Bromopyridin-4-ylboronic acid (CAS Number: 458532-99-5 ) is a specialized heterocyclic organic compound that has emerged as a crucial building block in modern synthetic chemistry.[1][2] Its strategic placement of a bromine atom and a boronic acid group on a pyridine ring makes it an exceptionally valuable reagent for constructing complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, it serves as a robust tool for introducing the 3-bromo-4-pyridyl moiety into a wide range of organic molecules. This functionality is of significant interest in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common feature in biologically active compounds and functional materials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and detailed protocols for its application, grounded in established scientific principles.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The compound is typically supplied as a solid, and its stability is contingent on proper storage conditions.

| Property | Value | Source(s) |

| CAS Number | 458532-99-5 | [1][2] |

| Molecular Formula | C₅H₅BBrNO₂ | [1] |

| Molecular Weight | 201.82 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical boronic acids |

| Melting Point | >300 °C | Inferred from related structures |

| Solubility | Soluble in polar organic solvents like DMF, Dioxane; moderate solubility in ethers (e.g., THF); low solubility in nonpolar hydrocarbons. | [3][4] |

| Storage | Store under inert gas, refrigerated (-20°C recommended), and protected from moisture. | Inferred from supplier recommendations |

Note: Boronic acids are susceptible to dehydration to form cyclic boroxines and require careful handling to ensure reactivity and stoichiometric accuracy.

Synthesis and Reactivity

Synthesis via Halogen-Metal Exchange

The most reliable and scalable method for preparing pyridinylboronic acids is through a halogen-metal exchange reaction followed by borylation. For this compound, a logical and commonly employed precursor would be 3,4-dibromopyridine.

The underlying principle of this synthesis is the selective lithiation at the more sterically accessible and electronically favorable C4 position of the pyridine ring. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. A subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.

Caption: Logical synthesis pathway for this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.

The reaction mechanism proceeds through a well-established catalytic cycle involving a Pd(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl or vinyl halide/triflate).

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general yet robust procedure for the coupling of this compound with a generic aryl bromide. The causality behind these choices lies in ensuring an inert atmosphere to protect the catalyst, using a base to activate the boronic acid, and selecting a solvent system that facilitates the dissolution of both organic and inorganic reagents.

Materials and Reagents:

-

This compound (1.0 eq)

-

Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

Reaction Vessel (Schlenk flask or sealed vial)

-

Inert Gas Supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (Dioxane and Water) via syringe. Degassing the solvents (e.g., by sparging with Argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure biaryl product.

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Applications in Medicinal Chemistry & Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, and the ability to introduce a functionalized pyridine unit is highly valuable. This compound is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutics, especially in oncology.[6] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases.

The 4-pyridyl moiety can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket, thereby inhibiting its activity. The bromine at the 3-position serves as a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For example, it can be used to construct precursors for inhibitors of targets like c-Jun N-terminal kinases (JNKs), which are involved in inflammatory diseases and neurodegenerative disorders.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Precautions: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage Integrity: The compound is sensitive to moisture and air. It should be stored tightly sealed in a cool, dry place, preferably in a freezer under an inert atmosphere to maintain its integrity and reactivity over time.

Conclusion

This compound is a high-value, versatile reagent for advanced organic synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for incorporating the 3-bromo-4-pyridyl group into target molecules. This capability is of particular importance in drug discovery, where it facilitates the synthesis of kinase inhibitors and other complex, biologically active compounds. A firm grasp of its properties, synthetic origins, and the nuances of its application in C-C bond formation is essential for any researcher aiming to leverage its full potential in the laboratory.

References

-

Li, W., et al. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-7. Available at: [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses. Available at: [Link]

-

Mongin, F., & Quéguiner, G. (2004). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Available at: [Link]

-

Wikipedia. 3-Bromopyridine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Norman, M. H., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3292-3296. Available at: [Link]

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Silva, M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4082. Available at: [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

Sources

- 1. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromopyridin-4-ylboronic acid molecular structure and synthesis

An In-Depth Technical Guide to 3-Bromopyridin-4-ylboronic Acid: Molecular Structure, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid group, renders it a highly versatile reagent for the construction of complex molecular architectures. The boronic acid moiety serves as a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the bromine atom provides an additional handle for subsequent functionalization.[1][2] This dual reactivity makes it an invaluable tool for researchers, particularly in the field of drug discovery, where the pyridine scaffold is a common motif in pharmacologically active molecules.[3][4] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of this compound for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring with a bromine atom at the 3-position and a boronic acid group [-B(OH)₂] at the 4-position. This arrangement influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom impacts the acidity of the boronic acid and its performance in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 458532-99-5 | [5][6][7] |

| Molecular Formula | C₅H₅BBrNO₂ | [5][8] |

| Molecular Weight | 201.82 g/mol | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| InChI Key | KGJJYDKVEPQIKZ-UHFFFAOYSA-N | [5][8] |

| Purity | Commercially available with ≥95% purity | [8] |

Synthesis of this compound

The most prevalent and reliable method for synthesizing pyridinylboronic acids is through a halogen-metal exchange reaction followed by borylation. This strategy is particularly effective for preparing this compound, typically starting from a dihalogenated pyridine precursor. The process involves a regioselective lithiation at low temperatures, which is then quenched with a borate ester.

Core Synthesis Pathway: Halogen-Metal Exchange and Borylation

The synthesis leverages the differential reactivity of halogens in lithium-halogen exchange reactions. Starting from a precursor like 3,4-dibromopyridine or 3-bromo-4-iodopyridine, the more reactive halogen (iodine > bromine) undergoes exchange with an organolithium reagent, such as n-butyllithium (n-BuLi), to form a transient lithiated pyridine intermediate. This highly reactive species is immediately trapped with a borate ester (e.g., triisopropyl borate) to form a boronate ester, which upon acidic workup, hydrolyzes to the desired boronic acid.[9][10]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of pyridylboronic acids via lithiation-borylation.[9][10][11]

Materials:

-

3-Bromo-4-iodopyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Triisopropyl borate (1.2 equiv)

-

2 M Hydrochloric acid (HCl)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-4-iodopyridine (1.0 equiv). Anhydrous THF is added to dissolve the starting material.

-

Scientist's Note: Strict anhydrous (water-free) conditions are critical. Organolithium reagents like n-BuLi are extremely reactive towards water and protic solvents, which would quench the reagent and halt the reaction.

-

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equiv) is added dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Rationale: The extremely low temperature is necessary to ensure regioselectivity. The halogen-metal exchange at the more reactive iodine at the 4-position is kinetically favored over exchange at the bromine at the 3-position. The low temperature also prevents side reactions, such as the deprotonation of the pyridine ring or reaction of n-BuLi with the solvent.[12]

-

-

Borylation (Quench): Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 1-2 hours at this temperature and then allowed to slowly warm to room temperature overnight.

-

Rationale: The lithiated intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of the triisopropyl borate. Keeping the temperature low during the addition prevents the formation of over-borylated byproducts.

-

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

-

Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), LC-MS, and melting point analysis.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2][13] In this context, this compound allows for the direct installation of the 3-bromopyridin-4-yl fragment onto a variety of organic molecules, including other aryl, heteroaryl, or vinyl systems.[14]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's tolerance of a wide range of functional groups and its typically high yields have cemented its role in the synthesis of pharmaceuticals and advanced materials.[15] The ability to use this compound in such reactions provides a direct route to biaryl and heteroaryl structures that are otherwise challenging to synthesize.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be sensitive to air and moisture over long-term storage and should be kept in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value synthetic intermediate with significant utility in organic chemistry and drug development. Its synthesis via a regioselective halogen-metal exchange and borylation pathway is a robust and scalable method. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient means to incorporate the 3-bromopyridine moiety into complex target molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this versatile building block in their research endeavors.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Deng, H., & Wang, J. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Available at: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. Available at: [Link]

-

Cai, D., Hughes, D. L., & Verhoeven, T. R. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: [Link]

-

Bori, I. D., Timari, G., & Kiprof, P. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(v), 57-72. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Bouillon, A., Voisin, A. S., Robic, A., Lancelot, J. C., Collot, V., & Rault, S. (2002). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 3. 2, or 3-Halopyridin-4-yl-boronic Acids and Esters. ResearchGate. Available at: [Link]

-

Bori, I. D., Timari, G., & Kiprof, P. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]

-

Wikipedia. (2024). 3-Bromopyridine. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4488. Available at: [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Available at: [Link]

-

Kaur, H., & Singh, G. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1251. Available at: [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

-

Al-Blewi, F. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

PubChem. (n.d.). (4-Bromo-3-iodo-2-pyridinyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 458532-99-5 [chemicalbook.com]

- 7. 458532-99-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Bromopyridin-4-ylboronic Acid

Introduction

3-Bromopyridin-4-ylboronic acid (CAS: 458532-99-5) is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its unique structure, featuring an electron-deficient pyridine ring substituted with both a bromine atom and a boronic acid moiety, makes it an exceptionally valuable reagent for the construction of complex molecules. It is most prominently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

However, the utility of arylboronic acids, including this compound, is intrinsically linked to their chemical stability. These compounds are susceptible to several degradation pathways that can compromise their purity, reduce reaction yields, and lead to inconsistent experimental outcomes.[5] This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the factors governing the stability of this compound. We will delve into the primary degradation mechanisms, provide field-proven protocols for optimal storage and handling, detail analytical methods for purity assessment, and discuss the practical implications for its most common application, the Suzuki-Miyaura coupling.

Core Physicochemical Properties and Stability Overview

Understanding the inherent properties of this compound is the first step toward ensuring its effective use. The presence of the electronegative nitrogen atom and the bromine substituent renders the pyridine ring electron-deficient, which significantly influences the reactivity and stability of the C-B bond.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 458532-99-5 |

| Molecular Formula | C₅H₅BBrNO₂ |

| Molecular Weight | 201.82 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Primary Application | Suzuki-Miyaura cross-coupling reactions |

The primary stability concerns for this and other arylboronic acids revolve around three key chemical processes: protodeboronation, dehydration to boroxines, and oxidation. Each of these pathways can be influenced by environmental factors such as moisture, pH, temperature, and light.

Key Degradation Pathways in Detail

A robust understanding of how this compound degrades is critical for developing strategies to mitigate its decomposition.

Protodeboronation: The Primary Challenge

Protodeboronation is the most common and detrimental degradation pathway for arylboronic acids.[6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 3-bromopyridine and boric acid. This process irreversibly consumes the reagent, leading to lower-than-expected yields in synthetic applications.[7]

The reaction is known to be catalyzed by both acid and base.[8] Under the basic conditions typical of Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more nucleophilic boronate form (-B(OH)₃⁻). This boronate is more susceptible to electrophilic attack by a proton source (like water or alcohols in the solvent), leading to the cleavage of the C-B bond.[9][10] The electron-deficient nature of the pyridine ring in this compound can make it particularly prone to this decomposition pathway under basic conditions.[3]

Dehydration to Boroxines

In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process that is driven by the removal of water.

While not a destructive degradation pathway like protodeboronation, the formation of boroxines has significant practical implications. The molecular weight of the boroxine is three times that of the monomer minus three molecules of water. If a sample exists partially or wholly as the boroxine, using the molecular weight of the monomer for stoichiometric calculations will be inaccurate and can lead to the use of insufficient reagent in a reaction. Fortunately, in the presence of water, such as during the aqueous basic workup of a Suzuki coupling, the boroxine typically hydrolyzes back to the active monomeric boronic acid.

Oxidative Degradation

Boronic acids can also be susceptible to oxidation, which can lead to the formation of phenols.[5][11] While often less prevalent than protodeboronation, this pathway can be initiated by exposure to air (oxygen), particularly in the presence of metal catalysts or under elevated temperatures. For this compound, this would result in the formation of 3-bromo-4-hydroxypyridine, another impurity that can complicate purification and reduce yields.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to preserve the integrity of this compound.

Long-Term Storage

The primary goal of long-term storage is to minimize exposure to moisture, heat, and air.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation pathways, including thermal decomposition and oxidation.[12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque glass or HDPE bottle | Prevents ingress of moisture and air. Opaque containers protect against potential light-induced degradation.[13] |

| Environment | Dry, well-ventilated area designated for chemical storage | Ensures a stable external environment and safe containment.[14][15] |

Chemical Compatibility and Segregation

Proper chemical segregation is crucial for laboratory safety. Boronic acids, being a class of organic acids, require specific storage considerations.

-

Do NOT Store With:

-

Storage Location:

Safe Handling in the Laboratory

All handling of solid this compound should be performed with appropriate safety measures to protect both the user and the reagent.

-

Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Environment : Conduct all manipulations, especially weighing and transfers, within a certified chemical fume hood or in a glovebox under an inert atmosphere.[20]

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, nitrile gloves, and a laboratory coat.[14]

-

Dispensing : Use clean, dry spatulas and glassware. Avoid creating dust. If preparing a solution, add the solid to the solvent.

-

After Use : Promptly and securely reseal the container, purging with an inert gas if possible, and return it to the recommended storage conditions.

-

Waste Disposal : Treat all waste containing ethylboronic acid as hazardous waste and dispose of it according to your institution's environmental health and safety (EHS) guidelines.[20]

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound, especially from older stock, is essential for reliable and reproducible chemistry.

Comparative Overview of Analytical Techniques

Several analytical techniques can be employed to quantify the purity of boronic acids and identify potential degradation products.[21]

| Technique | Principle | Sensitivity | Typical Application |

| RP-HPLC-UV | Separation by polarity on a C18 column followed by UV detection. | ng to µg/mL | Routine purity checks, quantification of the main component and UV-active impurities. |

| LC-MS | HPLC separation coupled with mass spectrometry for highly specific detection. | pg to ng/mL | Trace-level impurity identification (e.g., protodeboronation product) and quantification.[21][22] |

| ¹¹B NMR Spectroscopy | Directly observes the boron nucleus, distinguishing between different boron species. | Moderate | Excellent for identifying the presence of boroxines versus the monomeric boronic acid.[10] |

| ¹H and ¹³C NMR | Provides structural information to confirm identity and detect organic impurities. | Low to Mod. | Standard identity confirmation and purity estimation against a known standard. |

Sample Protocol: Purity Assessment by RP-HPLC

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

-

Sample Preparation :

-

Accurately weigh ~5 mg of this compound.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. The analysis of boronic acids can be complicated by their poor solubility in organic solvents and potential for on-column degradation.[23] Using a non-aqueous, aprotic diluent can sometimes improve stability.[23][24]

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 5 µL.

-

Detection : UV at 254 nm.

-

-

Gradient Elution :

-

Start at 5% Mobile Phase B.

-

Ramp linearly to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 5% B and re-equilibrate for 5 minutes.

-

-

Data Analysis :

-

Integrate all peaks. The purity is calculated as the peak area of the main component divided by the total peak area of all components, expressed as a percentage. The retention time of the protodeboronated product (3-bromopyridine) will be significantly different and can be confirmed by analyzing a standard.

-

Practical Implications: Ensuring Success in Suzuki-Miyaura Coupling

The stability of this compound is not just an academic concern; it has direct consequences on the success of synthetic reactions.

Mitigating Degradation During Reaction

Given that protodeboronation is accelerated by the basic conditions of the Suzuki-Miyaura reaction, careful selection of reaction parameters is crucial.[3]

-

Choice of Base : While strong bases like NaOH or KOH are effective, they can promote rapid protodeboronation. Consider using milder bases such as K₃PO₄ or K₂CO₃, which often provide a better balance between catalytic activity and substrate stability.[25]

-

Solvent System : The choice of solvent and the amount of water can influence the rate of both the productive coupling and the undesired protodeboronation. Anhydrous conditions can sometimes suppress protodeboronation but may require different catalysts or boronic acid derivatives.

-

Use of Stable Derivatives : If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative can be an effective strategy. Air-stable alternatives like potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, or pinacol boronate esters are designed to slowly release the active boronic acid in situ, minimizing its concentration and thus its rate of decomposition.[26][27][28]

Pre-Reaction Stability Assessment Workflow

Before committing large quantities of valuable materials to a reaction, it is prudent to assess the stability of the boronic acid under the planned conditions.

Conclusion

This compound is a powerful reagent whose effectiveness is critically dependent on its chemical integrity. Its primary liabilities—protodeboronation and dehydration to boroxines—are well-understood phenomena that can be effectively managed through disciplined laboratory practice. By implementing the recommended protocols for storage, handling, and analysis outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their synthetic endeavors, ensuring that the full potential of this versatile building block is realized.

References

-

Kong, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

-

West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

- IsoLab. (n.d.). Boric Acid - SDS. University of Washington.

-

Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

-

Slanina, Z., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

-

ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

-

Kasa, S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Library of Medicine. [Link]

-

American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. ACS Spring 2023. [Link]

-

University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. UCSC Environmental Health & Safety. [Link]

-

University of Nebraska-Lincoln. (n.d.). Chemical Storage Guide. UNL Environmental Health and Safety. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. ResearchGate. [Link]

Sources

- 1. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 458532-99-5|this compound|BLD Pharm [bldpharm.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. benchchem.com [benchchem.com]

- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. wichita.edu [wichita.edu]

- 19. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. Yoneda Labs [yonedalabs.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 3-Bromopyridin-4-ylboronic Acid

Introduction: The Strategic Importance of 3-Bromopyridin-4-ylboronic Acid in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional nature—a pyridine ring for modulating solubility and providing a hydrogen bond acceptor, a bromine atom serving as a versatile handle for cross-coupling reactions, and a boronic acid moiety enabling further derivatization through Suzuki-Miyaura coupling—makes it an invaluable scaffold for constructing complex molecular architectures. Professionals in pharmaceutical research and development frequently utilize this reagent to synthesize novel heterocyclic compounds with potential therapeutic applications, ranging from kinase inhibitors to agents targeting protein-protein interactions.

Given its critical role, the unambiguous structural confirmation and purity assessment of this compound are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹¹B NMR spectroscopic data for this compound, offering field-proven insights into spectral interpretation, experimental best practices, and the underlying chemical principles.

Molecular Structure and NMR-Active Nuclei

The structural integrity of this compound is the foundation of its reactivity and utility. Understanding the electronic environment of each atom is key to interpreting its NMR spectra.

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=ellipse]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.2,-0.5!"]; C6 [label="C", pos="-1.2,0.5!"]; H2 [label="H", pos="2.1,0.9!"]; Br3 [label="Br", pos="2.3,-1!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=ellipse]; B4 [label="B", pos="0,-2!", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=ellipse]; H5 [label="H", pos="-2.1,-0.9!"]; H6 [label="H", pos="-2.1,0.9!"]; O4a [label="O", pos="-0.8,-2.8!"]; O4b [label="O", pos="0.8,-2.8!"]; H4a [label="H", pos="-1.2,-3.4!"]; H4b [label="H", pos="1.2,-3.4!"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C2 -- H2; C3 -- Br3; C4 -- B4; C5 -- H5; C6 -- H6; B4 -- O4a; B4 -- O4b; O4a -- H4a; O4b -- H4b;

// Atom labels within the ring for clarity C2_label [label="2", pos="1.4,0.2!", fontsize=10]; C3_label [label="3", pos="1.4,-0.8!", fontsize=10]; C4_label [label="4", pos="0,-1.3!", fontsize=10]; C5_label [label="5", pos="-1.4,-0.8!", fontsize=10]; C6_label [label="6", pos="-1.4,0.2!", fontsize=10];

}

Figure 1: Structure and atom numbering of this compound.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR is the first and most common experiment performed for routine structural verification. The aromatic region of the spectrum provides a unique fingerprint for the substitution pattern of the pyridine ring.

Foundational Principles of ¹H NMR for Pyridine Systems

The chemical shifts of protons on a pyridine ring are highly dependent on their position relative to the electronegative nitrogen atom.[1][2]

-

α-protons (H2, H6): These are the most deshielded due to their proximity to the nitrogen, typically resonating furthest downfield (δ 8.5–9.0 ppm).

-

γ-proton (H4): This proton is at an intermediate position.

-

β-protons (H3, H5): These are the most shielded of the ring protons.

Substituents dramatically influence these shifts. The bromine at C3, being an electronegative atom, will deshield adjacent protons. The boronic acid group at C4 can have a variable effect depending on its ionization state and potential for intermolecular interactions.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Workflow Diagram:

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a standard 1D proton spectrum. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton to be integrated, typically 5-10 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

Spectral Data and Interpretation

Based on analysis of related structures and general principles of NMR, the following ¹H NMR data are predicted for this compound in DMSO-d6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | s (singlet) | - |

| H-6 | ~8.7 | d (doublet) | ~5 |

| H-5 | ~7.8 | d (doublet) | ~5 |

| -B(OH)₂ | ~8.4 (broad) | s (singlet) | - |

Interpretation:

-

H-2 (δ ~8.9): This proton is adjacent to the nitrogen (α-position) and is also influenced by the adjacent bromine atom. It is expected to be the most downfield proton and appear as a singlet, as its only close neighbor (H-6) is five bonds away, resulting in negligible coupling.

-

H-6 (δ ~8.7): Also in an α-position to the nitrogen, this proton is significantly deshielded. It will appear as a doublet due to coupling with the adjacent H-5 proton (ortho-coupling, ³J).

-

H-5 (δ ~7.8): This β-proton is coupled to H-6, resulting in a corresponding doublet. Its chemical shift is further upfield compared to the α-protons.

-

-B(OH)₂ (δ ~8.4, broad): The protons of the boronic acid hydroxyl groups are acidic and exchangeable. Their signal is often broad and its chemical shift is highly dependent on concentration, temperature, and the presence of water. In DMSO-d6, they typically appear as a broad singlet.[5]

Part 2: ¹³C NMR Spectroscopy Analysis

¹³C NMR provides crucial information about the carbon skeleton of the molecule, complementing the ¹H NMR data.

Foundational Principles of ¹³C NMR

Carbon chemical shifts in pyridine are influenced by the nitrogen atom and substituents. The carbon attached to the bromine (C-3) will be significantly affected by the heavy atom effect, while the carbon attached to the boron (C-4) will show a characteristic shift. The carbon atoms adjacent to the nitrogen (C-2, C-6) are typically downfield.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR but requires parameters adjusted for the lower sensitivity of the ¹³C nucleus.

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (~15-25 mg) may be beneficial if signal-to-noise is a concern.

-

Instrument Setup: Tune the probe for ¹³C observation.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR. A spectral width of ~220 ppm is standard.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d6 septet centered at δ 39.52 ppm.[6]

Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d6 are summarized below. Note that the C-B bond can sometimes lead to peak broadening or a complete lack of an observable signal for the carbon attached to boron.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-6 | ~152 |

| C-5 | ~125 |

| C-3 | ~120 |

| C-4 | (Broad or not observed) |

Interpretation:

-

C-2 and C-6 (δ ~155, ~152): These carbons, being alpha to the nitrogen, are the most deshielded and appear furthest downfield.

-

C-5 (δ ~125): This carbon is in a typical aromatic region for a pyridine ring.

-

C-3 (δ ~120): The carbon directly attached to bromine. While bromine is electronegative, the "heavy atom effect" can induce shielding, shifting the signal upfield relative to what might be expected based on electronegativity alone.[7]

-

C-4: The carbon bearing the boronic acid group. Due to quadrupolar relaxation from the attached boron nucleus, this signal is often very broad or may not be observed at all in a standard ¹³C NMR spectrum.

Part 3: ¹¹B NMR Spectroscopy Analysis

¹¹B NMR is a specialized but highly informative technique for directly probing the chemical environment of the boron atom. It is particularly useful for studying the integrity of the boronic acid group and its interactions.[8]

Foundational Principles of ¹¹B NMR

Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% abundance). ¹¹B is almost always the nucleus of choice due to its higher sensitivity and sharper signals.[6] The chemical shift of ¹¹B is highly sensitive to its coordination number and hybridization:

-

Trigonal Planar (sp²): Found in free boronic acids and their boroxine anhydrides, this form resonates in a downfield region, typically δ 28-33 ppm .[6]

-

Tetrahedral (sp³): This form arises from coordination with a Lewis base (like a solvent molecule or a diol). It is significantly more shielded and resonates upfield, typically in the range of δ 5-15 ppm .[8][9]

Experimental Protocol: ¹¹B NMR Acquisition

Workflow Diagram:

Figure 3: Workflow for ¹¹B NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound as for ¹H NMR. The use of a quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[6]

-

Data Acquisition: Tune the spectrometer to the ¹¹B frequency. Acquire a simple 1D spectrum. Proton decoupling is generally not necessary unless resolving B-H couplings is desired.

-

Referencing: The chemical shift is referenced externally to a solution of BF₃·OEt₂ (δ 0.0 ppm).

Expected ¹¹B NMR Spectrum and Interpretation

In a non-coordinating solvent, this compound exists primarily as the free acid, often in equilibrium with its cyclic trimer anhydride, the boroxine.

-

Expected Chemical Shift: A single, potentially broad signal is expected in the range of δ 29-32 ppm in DMSO-d6.[8] This chemical shift is characteristic of a tricoordinate, sp²-hybridized boron atom in an arylboronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

The presence of a single peak in this region confirms the integrity of the boronic acid functionality. If the sample were to form a stable, tetracoordinate complex with the DMSO solvent or residual water, an additional, sharper signal would be expected at a more upfield chemical shift (e.g., δ 5-15 ppm). The absence of such a signal indicates the compound exists predominantly in its free acid/boroxine form under these conditions.

Conclusion: A Unified Spectroscopic Portrait

The combined analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the substitution pattern of the pyridine ring, ¹³C NMR validates the carbon framework, and ¹¹B NMR directly probes the state of the crucial boronic acid moiety. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not merely an academic exercise; it is a prerequisite for ensuring the quality of starting materials, validating synthetic transformations, and ultimately, accelerating the discovery of new medicines. This guide provides the foundational data and interpretive logic to confidently employ NMR spectroscopy in the critical assessment of this versatile chemical building block.

References

- 1. mdpi.com [mdpi.com]

- 2. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 4. {Supplementary Data} [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 3-Bromopyridin-4-ylboronic Acid

Abstract

3-Bromopyridin-4-ylboronic acid (CAS No. 458532-99-5) is a pivotal heterocyclic building block in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the precise formation of carbon-carbon bonds, introducing the pyridinyl moiety into diverse molecular scaffolds.[1] The success, reproducibility, and scalability of these synthetic endeavors are critically dependent on the purity of the boronic acid reagent. This guide provides an in-depth technical overview for researchers, chemists, and procurement specialists on defining, verifying, and sourcing high-purity this compound, alongside practical guidance for its effective application and handling.

The Strategic Importance of this compound in Synthesis

The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and advanced materials. This compound serves as a versatile and efficient precursor for introducing this heterocycle. Its molecular structure, featuring a bromine atom and a boronic acid group on adjacent positions of the pyridine ring, offers distinct reactive handles for sequential and site-selective functionalization.

The primary application lies in the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning methodology that has revolutionized C-C bond formation.[2] In this context, the boronic acid moiety participates in a catalytic cycle with a palladium complex to couple with various organic halides or triflates. The purity of the boronic acid is paramount; impurities can lead to:

-

Reduced Reaction Yields: Competing side reactions and catalyst inhibition.

-

Formation of Impurities: Co-coupling of impurities, complicating purification of the desired product.

-

Poor Reproducibility: Batch-to-batch variability in reagent quality leads to inconsistent results, a critical failure point in drug development and manufacturing.

-

Genotoxicity Concerns: Residual arylboronic acids in final Active Pharmaceutical Ingredients (APIs) can be considered potentially genotoxic impurities, necessitating strict control.[3][4]

Decoding Purity: From Certificate of Analysis to Benchtop Reality

When sourcing this reagent, a purity value of ">98%" on a supplier's website is only the starting point. A thorough evaluation requires a critical assessment of the accompanying Certificate of Analysis (CoA) and an understanding of the potential impurities.

Common Impurities and Their Origin:

-

Boronic Anhydrides (Boroxines): Formed by the dehydration of boronic acids. While often in equilibrium with the acid form in solution, high levels can indicate poor handling or storage.

-

Protodeboronation Products: The C-B bond can be cleaved under certain conditions (especially with heteroaromatic boronic acids), replacing the boronic acid group with a hydrogen atom (in this case, yielding 3-bromopyridine).[3][4] This is a common failure mode in Suzuki reactions.

-

Starting Materials & Reagents: Residuals from the synthetic route, such as 3,4-dibromopyridine or organolithium reagents.[5][6]

-

Inorganic Salts: By-products from workup and purification steps.

Essential Analytical Techniques for Verification:

A credible supplier must provide a batch-specific CoA with data from multiple analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and provides a quantitative measure of organic purity against a known standard.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the main component from non-volatile impurities and confirms the molecular weight. HPLC is essential for accurate purity quantification.[7][8]

-

Water Content (Karl Fischer Titration): Excess water can promote degradation and interfere with moisture-sensitive reactions.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Br) matches the theoretical values.

A Strategic Workflow for Supplier Selection

Choosing a supplier is a critical step that impacts experimental success and project timelines. The following workflow provides a systematic approach to qualifying and selecting a commercial source.

Caption: A workflow for qualifying commercial chemical suppliers.

Commercial Supplier Overview

The following table summarizes a selection of commercial suppliers offering this compound. This list is not exhaustive but represents a range of common sources for research and development.

| Supplier | CAS Number | Reported Purity | Key Features & Notes |

| Sigma-Aldrich (Merck) | 458532-99-5 | ≥95% - ≥97% | Broad portfolio, extensive documentation, reliable global distribution. Often a benchmark for quality. |

| BLD Pharm | 458532-99-5 | Varies by batch | Offers various pack sizes and provides access to analytical documentation like NMR and LC-MS online.[9] |

| Finetech Industry Limited | 458532-99-5 | High-quality | Offers custom synthesis and bulk quantities, providing COA documentation.[10] |

| Amerigo Scientific | 458532-99-5 | 95% | Distributor serving the life sciences sector. |

| AChemBlock | 1256355-39-1* | 95% | Lists a related isomer, highlighting the importance of verifying the exact CAS number. |

| BuyersGuideChem | 458532-99-5 | Varies | A platform listing multiple producers and suppliers, primarily from China and Germany.[11] |

*Note: It is crucial to verify the correct CAS number (458532-99-5 for this compound) when ordering, as isomers like (4-bromopyridin-3-yl)boronic acid (CAS 1256355-39-1) exist.[12]

Application Protocol: A Robust Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[13]

Reagents & Equipment:

-

This compound (1.2 eq.)

-

Aryl Bromide (1.0 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (3.0 eq.).

-

Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) to the flask.

-

Solvent Addition & Degassing: Add the degassed 1,4-dioxane/water solvent mixture. To ensure the removal of oxygen, subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a positive pressure of inert gas.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][14]

Storage, Handling, and Troubleshooting

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation, particularly dehydration to the boroxine and protodeboronation.[9][15]

Troubleshooting:

-

Problem: Low or no product formation.

-

Cause & Solution: The palladium catalyst may be inactive; ensure a reliable source of Pd(0) or use a pre-catalyst that readily forms the active species.[2] The base is crucial for activating the boronic acid; ensure it is anhydrous and of sufficient strength.[16] Degassing must be thorough to remove oxygen, which can deactivate the catalyst.

-

-

Problem: Significant amount of 3-bromopyridine by-product observed.

-

Cause & Solution: This is due to protodeboronation, a known issue with electron-deficient heteroaryl boronic acids.[3][4] This can be exacerbated by prolonged reaction times, excessive water, or high temperatures. Consider using milder conditions, a different base (e.g., KF), or a boronic ester derivative (e.g., pinacol ester) which can be more stable.

-

-

Problem: Difficulty removing boron-containing impurities from the product.

-

Cause & Solution: Residual boronic acid or boroxine can be challenging to remove. A basic aqueous wash (e.g., dilute NaOH) during work-up can help by converting the boronic acid to its water-soluble boronate salt. Alternatively, specialized scavenger resins like diethanolaminomethyl polystyrene can be employed to selectively bind and remove boron species.[3][4] A patented method involves forming a salt of the boronic acid, isolating it, and then re-acidifying to obtain the pure compound.[17]

-

References

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs (2011) . Organic Process Research & Development. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs (2015) . Organic Process Research & Development. [Link]

-

3-Bromopyridine-4-boronic acid, 95% . Amerigo Scientific. [Link]

- Process for purification of boronic acid and its derivatives.

-

Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... . ResearchGate. [Link]

-

This compound suppliers and producers . BuyersGuideChem. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters . ResearchGate. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester... . ResearchGate. [Link]

-

Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid... . ResearchGate. [Link]

-

This compound suppliers and producers . BuyersGuideChem. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives . MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 458532-99-5|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | CAS: 458532-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 12. 4-Bromopyridine-3-boronic acid 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 6-溴-3-吡啶基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

Introduction to Suzuki-Miyaura coupling with pyridylboronic acids

Beginning Research on Coupling

I'm starting with focused Google searches to get a grasp on Suzuki-Miyaura couplings using pyridylboronic acids. I'm focusing on the reaction's mechanics, common issues, effective catalyst systems, and ideal reaction conditions. This initial data collection will lay the groundwork for a deeper dive.

Initiating Literature Review

I'm now diving into the literature, analyzing search results to pinpoint key details, experimental methods, and troubleshooting techniques. I'm focusing on authoritative sources, like journals and guides. Next up, I will craft an outline, emphasizing the significance of pyridyl structures and the coupling's utility, followed by the specific challenges of pyridylboronic acids. I'll then create a visual representation of the catalytic cycle.

Analyzing Found Information

I've refined my initial search strategies to target specific aspects like mechanistic details, common experimental procedures, and effective troubleshooting techniques for Suzuki-Miyaura couplings involving pyridylboronic acids. My focus has narrowed to authoritative sources. I'm now structuring the guide to start by emphasizing pyridyl structures in pharmaceuticals and the coupling's utility before focusing on the unique challenges presented by pyridylboronic acids. I'm about to design a visual of the catalytic cycle.

Role of 3-Bromopyridin-4-ylboronic acid in medicinal chemistry

An In-Depth Technical Guide to the Role of 3-Bromopyridin-4-ylboronic Acid in Medicinal Chemistry

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for modulating the pharmacological profiles of lead compounds. Among the vast arsenal of chemical building blocks, this compound has emerged as a uniquely powerful and versatile reagent. Its dual-functional nature, featuring both a reactive boronic acid moiety and a synthetically adaptable bromo substituent, provides medicinal chemists with a robust tool for molecular architecture. This guide elucidates the fundamental properties, core synthetic applications, and strategic importance of this compound, with a primary focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex, biologically active molecules. We will explore its role in the construction of kinase inhibitors and other therapeutic agents, providing detailed mechanistic insights and field-proven experimental protocols to empower researchers in their drug development endeavors.

Introduction: A Bifunctional Linchpin for Drug Discovery

The pursuit of novel therapeutic agents is an exercise in molecular precision. The ability to systematically and efficiently construct complex organic molecules with desired biological activities is the cornerstone of medicinal chemistry. In this context, building blocks that offer both versatility and predictability are invaluable. This compound is one such reagent, a stable yet highly reactive molecule that serves as a linchpin in the synthesis of a wide array of pharmacologically relevant compounds.[1]

The structure of this compound is key to its utility. It features a pyridine ring, a common motif in many therapeutic agents known to enhance solubility and engage in critical hydrogen bonding interactions with biological targets.[1][2] This ring is functionalized with two key groups:

-

A boronic acid [-B(OH)₂] at the 4-position, which is a primary participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of new carbon-carbon bonds.[3][4]

-

A bromine atom at the 3-position, which can serve as a handle for subsequent orthogonal coupling reactions, allowing for the sequential and controlled elaboration of the molecular scaffold.

This guide provides an in-depth examination of this reagent, from its fundamental properties to its application in the synthesis of targeted therapies, offering a comprehensive resource for scientists engaged in the art and science of drug design.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of a reagent is fundamental to its effective application. This compound is a stable, typically solid compound that is amenable to standard laboratory handling.[5]

| Property | Value |

| CAS Number | 458532-99-5[5][6] |

| Molecular Formula | C₅H₅BBrNO₂ |

| Molecular Weight | 201.82 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

The reactivity of this molecule is governed by its two functional groups. The boronic acid is a Lewis acid due to the vacant p-orbital on the boron atom.[7] In the presence of a base, it readily forms a more nucleophilic boronate complex, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8] The carbon-bromine bond is a classic handle for palladium-catalyzed reactions, providing a site for oxidative addition. The strategic placement of these two groups allows for a diverse range of synthetic transformations.

The Core Application: Suzuki-Miyaura Cross-Coupling

The most prominent role of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][8][9]

Mechanistic Rationale

The causality behind the Suzuki-Miyaura reaction's success lies in its robust and well-understood catalytic cycle, which is tolerant of a wide variety of functional groups. The cycle proceeds through three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms an "ate" complex (boronate). This complex then transfers its organic substituent (the 3-bromo-4-pyridinyl group) to the palladium center, displacing the halide. This is the crucial step where the boronic acid reagent delivers its payload.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Standardized Protocol for Suzuki-Miyaura Coupling

The following protocol represents a self-validating system for a typical small-scale coupling reaction. The choice of catalyst, ligand, base, and solvent is critical for success and can be optimized based on the specific substrates.

Objective: To synthesize a 4-aryl-3-bromopyridine derivative.

Materials:

-

Aryl Halide (Ar-X) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).

-

Inerting: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Strategic Applications in Drug Candidate Synthesis